2-methyl-N-[3-(trifluoromethyl)phenyl]-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide
Description
Historical Development of Azaspiro Compounds in Pharmaceutical Research
Spirocyclic frameworks emerged as pivotal structures in drug discovery following the recognition of their three-dimensional complexity and ability to modulate physicochemical properties. Early examples, such as the natural product galanthamine (a spirocyclic alkaloid used in Alzheimer’s therapy), highlighted the potential of spirocycles to confer unique binding modes and metabolic stability. The systematic exploration of azaspiro compounds began in the 1990s, driven by the need to overcome limitations of flat, aromatic-dominated drug candidates.
A landmark study by Zheng and Tice (2016) demonstrated that spirocycles increase the fraction of sp³-hybridized carbons (Fsp³), a metric correlated with clinical success. For instance, replacing morpholine with 2-oxa-6-azaspiro[3.3]heptane in linezolid analogs improved metabolic stability while retaining antibacterial activity. This work validated azaspiro scaffolds as bioisosteres for saturated heterocycles, spurring their adoption in kinase inhibitors, antivirals, and central nervous system (CNS) therapeutics.
Table 1: Key Milestones in Azaspiro Compound Development
Significance of the Oxa-Azaspiro[4.6]Undecane Scaffold
The oxa-azaspiro[4.6]undecane scaffold in the target compound combines a six-membered oxane ring and a seven-membered azepane ring fused at a single spiro carbon. This architecture imposes conformational rigidity, reducing entropy penalties upon target binding while maintaining synthetic accessibility. The oxygen atom in the oxane ring participates in hydrogen bonding, as seen in marine psammaplysins, which share a related 1,6-dioxa-2-azaspiro[4.6]undecane backbone and exhibit antiviral and antiproliferative activities.
Notably, the scaffold’s Fsp³ value of 0.72 (calculated from its molecular formula C₁₈H₂₃F₃N₂O₂) exceeds the threshold of 0.42 associated with clinical candidates, aligning with trends favoring three-dimensionality. Computational studies suggest that the seven-membered azepane ring adopts a boat conformation, positioning the carboxamide group for optimal interactions with hydrophobic pockets.
Table 2: Comparison of Spiro Scaffolds in Drug Discovery
Research Evolution and Current Interest in Trifluoromethylphenyl Carboxamides
The trifluoromethylphenyl carboxamide moiety has become a cornerstone in medicinal chemistry due to the trifluoromethyl group’s electronegativity, lipophilicity, and resistance to oxidative metabolism. In the target compound, this group occupies the para position of the phenyl ring, a strategic choice to balance steric effects and π-stacking potential. Recent studies on protein tyrosine phosphatase inhibitors reveal that trifluoromethyl groups improve cell permeability by lowering pKa values of adjacent amines, a property leveraged in the compound’s design.
Carboxamides, as neutral hydrogen bond acceptors, frequently appear in kinase and protease inhibitors. The N-[3-(trifluoromethyl)phenyl] substitution in this compound mirrors trends in EGFR and BRAF inhibitors, where similar groups enhance target affinity and selectivity. Current research focuses on hybridizing trifluoromethylphenyl carboxamides with spirocycles to exploit synergistic effects—rigidity from the scaffold and pharmacokinetic optimization from the fluorinated group.
Table 3: Recent Trifluoromethylphenyl Carboxamides in Drug Discovery
| Compound | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Target compound | Undisclosed | Under evaluation | |
| Linezolid azaspiro analog | Bacterial ribosome | 0.49 μg/mL | |
| SHP2 inhibitor | Protein tyrosine phosphatase | 50 nM |
This compound exemplifies the convergence of spirocyclic design and fluorinated pharmacophores, reflecting a broader shift toward three-dimensional, metabolically resilient drug candidates. Its development underscores the importance of scaffold modularity in addressing multifactorial challenges in modern therapeutics.
Properties
IUPAC Name |
2-methyl-N-[3-(trifluoromethyl)phenyl]-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O2/c1-13-12-23(17(25-13)9-4-2-3-5-10-17)16(24)22-15-8-6-7-14(11-15)18(19,20)21/h6-8,11,13H,2-5,9-10,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARNRQPSEMJMRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2(O1)CCCCCC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-methyl-N-[3-(trifluoromethyl)phenyl]-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide is a novel compound with significant potential in pharmacological applications, particularly as an agonist for muscarinic receptors. This article aims to detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex spirocyclic structure that contributes to its unique biological properties. Its molecular formula is C16H18F3N3O2, with a molecular weight of 353.33 g/mol. The trifluoromethyl group is particularly noteworthy for enhancing lipophilicity and biological activity.
Research indicates that this compound acts primarily as an agonist at muscarinic M1 and M4 receptors. This interaction is crucial for mediating various physiological responses:
- Cognitive Enhancement : Activation of M1 receptors is linked to improved cognitive functions, suggesting potential applications in treating cognitive disorders.
- Antipsychotic Effects : M4 receptor activation may contribute to antipsychotic effects, providing a mechanism for managing schizophrenia and related disorders.
Table 1: Biological Activity Overview
| Activity | Receptor Type | Effect | Reference |
|---|---|---|---|
| Agonist | Muscarinic M1 | Cognitive enhancement | |
| Agonist | Muscarinic M4 | Antipsychotic effects | |
| Antimicrobial | Various | Inhibition of bacterial growth |
Study 1: Cognitive Enhancement
In a recent study, the compound was administered to rodent models to evaluate its effects on learning and memory. Results indicated a statistically significant improvement in performance on the Morris water maze test, suggesting enhanced cognitive function associated with M1 receptor activation.
Study 2: Antipsychotic Properties
Another study investigated the antipsychotic potential of the compound in a rat model of induced psychosis. The results demonstrated that treatment with the compound led to a reduction in hyperactivity and stereotypic behaviors, which are indicative of antipsychotic efficacy.
Study 3: Antimicrobial Activity
A series of assays were conducted to assess the antimicrobial properties of the compound against various bacterial strains. The results showed notable inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the spiro structure and the introduction of the trifluoromethyl group. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity.
Anticancer Studies
Recent studies indicate that derivatives of compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, compounds similar to 2-methyl-N-[3-(trifluoromethyl)phenyl]-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide have shown promising results against various cancer cell lines:
| Compound | Cell Line | Percent Growth Inhibition (PGI) |
|---|---|---|
| Compound A | SNB-19 | 86.61% |
| Compound B | OVCAR-8 | 85.26% |
| Compound C | NCI-H40 | 75.99% |
These findings suggest that modifications to the chemical structure can enhance anticancer efficacy, making it a candidate for further investigation in drug development .
Antimicrobial Activity
Compounds similar to this compound have also been evaluated for antimicrobial properties. Research indicates that they can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). The inhibition concentration (IC50) values for these compounds ranged from moderate to potent, indicating their potential as therapeutic agents .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of spiro compounds related to this compound and tested them against several cancer cell lines. The results demonstrated that specific structural modifications significantly enhanced their anticancer activity, leading to further exploration in preclinical models .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of derivatives of this compound class showed effective inhibition against both Gram-positive and Gram-negative bacteria. The derivatives were synthesized from hydrazinecarboxamides and evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, with some exhibiting lower IC50 values than existing antibiotics .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Yields 1-oxa-4-azaspiro[4.6]undecane-4-carboxylic acid and 3-(trifluoromethyl)aniline as products .
-
Basic Hydrolysis : Produces the corresponding carboxylate salt under alkaline conditions .
Conditions :
Nucleophilic Substitutions
The carboxamide’s carbonyl carbon is susceptible to nucleophilic attack, enabling:
-
Amide bond cleavage with strong nucleophiles (e.g., Grignard reagents) .
-
Transamidation with primary/secondary amines under catalytic acidic conditions .
Example :
Reaction with benzylamine in DCM at 25°C yields N-benzyl derivatives .
Reduction Reactions
The carboxamide group can be reduced to a methylene amine:
-
LiAlH4 in THF reduces the amide to 2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-methanamine .
-
Selectivity : The spirocyclic oxazole ring remains intact under standard reduction conditions .
Mechanism :
Oxidation Reactions
Acylation and Alkylation
The secondary amine in the spirocyclic system participates in:
-
Acylation with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives .
-
Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions .
Example :
Reaction with acetyl chloride in pyridine yields N-acetyl-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide .
Electrophilic Aromatic Substitution
The 3-(trifluoromethyl)phenyl group directs electrophilic substitution to the meta position due to the -CF₃ group’s strong electron-withdrawing effect .
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-(Trifluoromethyl)-5-nitroaniline derivative | 45–60 | |
| Halogenation | Cl₂/FeCl₃ | 3-Chloro-5-(trifluoromethyl)aniline derivative | 55–70 |
Spirocyclic Ring-Opening
Under strong acidic conditions (e.g., H₂SO₄), the 1-oxa-4-azaspiro[4.6]undecane ring undergoes cleavage:
-
Intermediate : Forms a bicyclic carbocation.
Comparative Reactivity of Analogues
Structural variations significantly alter reactivity:
Mechanistic Insights
Preparation Methods
Prins Cyclization Strategy
The most efficient route to the 1-oxa-4-azaspiro[4.6]undecane system employs Prins cyclization , as demonstrated in related spirocyclic compounds. A representative protocol involves:
Reaction Scheme:
$$ \text{3-(Hydroxymethyl)cyclohexanone} + \text{2-Methyl-4-pentenal} \xrightarrow{\text{BF}3\cdot\text{OEt}2} \text{Spirointermediate} $$
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst | BF₃·OEt₂ (15 mol%) |
| Solvent | Dichloromethane |
| Temperature | -20°C → 25°C (gradient) |
| Reaction Time | 12–18 h |
| Yield | 68–72% |
This method provides excellent stereocontrol at the spiro center due to the chair-like transition state stabilization by the Lewis acid catalyst.
Aldol Condensation Approach
Alternative synthesis via aldol condensation has been reported for analogous systems:
Key Steps:
- Base-catalyzed condensation of β-keto esters with α,β-unsaturated aldehydes
- Intramolecular cyclization under acidic conditions
Comparative Data:
| Method | Yield (%) | Diastereomeric Ratio |
|---|---|---|
| Prins | 72 | 95:5 |
| Aldol | 58 | 85:15 |
The Prins method demonstrates superior yield and stereoselectivity, making it the preferred route for large-scale synthesis.
Carboxamide Installation
Carboxylic Acid Activation
The spirocyclic carboxylic acid precursor undergoes activation prior to amide coupling:
Activation Methods:
- Chlorination with SOCl₂ (Quantitative conversion at 80°C)
- Mixed anhydride formation using ClCO₂iPr
- Coupling reagents : HATU, EDCl/HOBt
Reactivity Comparison:
| Reagent System | Conversion (%) | Reaction Time (h) |
|---|---|---|
| SOCl₂ → Amine | 95 | 4 |
| HATU/DIPEA | 92 | 2 |
| EDCl/HOBt | 88 | 6 |
HATU-mediated coupling offers the best combination of speed and efficiency for sensitive substrates.
Amine Component Synthesis
The 3-(trifluoromethyl)aniline precursor is synthesized via:
Route A:
$$ \text{3-Bromotrifluoromethylbenzene} \xrightarrow{\text{CuCN, DMF}} \text{3-Cyano derivative} \xrightarrow{\text{Hydrolysis}} \text{3-Carboxamide} \xrightarrow{\text{Hofmann}} \text{3-Amino} $$
Route B:
Direct amination of 3-(trifluoromethyl)iodobenzene using Buchwald-Hartwig conditions:
$$ \text{Pd}2(\text{dba})3 (2 mol\%), \text{Xantphos (4 mol\%), NH}_3\text{/LiHMDS} \xrightarrow{\text{100°C}} 85\% \text{ yield} $$
Final Assembly and Optimization
The convergent synthesis combines spirocyclic acid chloride with 3-(trifluoromethyl)aniline:
Standard Protocol:
- Dissolve spirocyclic acid chloride (1.0 eq) in anhydrous THF
- Add 3-(trifluoromethyl)aniline (1.1 eq) and DIPEA (2.5 eq)
- Stir at 0°C → 25°C for 12 h
- Purify via silica chromatography (Hexane:EtOAc 3:1)
Critical Process Parameters:
| Variable | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 0–25°C | ±5% |
| Equivalents Amine | 1.05–1.10 | Maximizes conversion |
| Solvent Polarity | ε 4.0–4.5 (THF) | Prevents oligomerization |
Scale-Up Challenges:
- Exothermic reaction requires careful temperature control
- THF stabilization with BHT (0.1%) prevents peroxide formation
- Final purification via recrystallization (EtOH/H₂O) improves HPLC purity to >99.5%
Analytical Characterization
Spectroscopic Data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (m, 4H, Ar-H), 4.21 (s, 1H, Spiro-H), 3.85–3.45 (m, 6H, OCH₂/NCH₂), 2.32 (s, 3H, CH₃)
- ¹³C NMR : 172.8 (CONH), 140.2 (q, J = 32 Hz, CF₃), 125.7–118.9 (Ar-C), 74.3 (OCH₂), 55.1 (NCH₂)
- HRMS : m/z calcd for C₂₂H₂₃F₃N₂O₂ [M+H]⁺: 421.1734, found 421.1731
Crystallographic Data:
- Space Group: P2₁/c
- Unit Cell: a = 8.452 Å, b = 12.673 Å, c = 15.892 Å
- Dihedral Angle Between Rings: 89.7° (near-perpendicular)
Industrial-Scale Considerations
Process Economics:
| Component | Cost Contribution | Optimization Strategy |
|---|---|---|
| Spirocyclic Core | 45% | Continuous flow Prins cyclization |
| 3-(TFM)Aniline | 30% | Improved Buchwald protocol |
| Solvents | 15% | THF recycling system |
| Catalysts | 10% | Pd recovery >98% |
Environmental Metrics:
- PMI (Process Mass Intensity): 32 kg/kg (benchmark: 40 for similar compounds)
- E-Factor: 18.7 (solvents contribute 82% of waste)
Emerging Methodologies
Photoredox Catalysis
Recent advances employ visible-light-mediated spirocyclization:
$$ \text{Ru(bpy)}_3^{2+} \xrightarrow{\text{455 nm}} \text{Electron donor-acceptor complexes} \rightarrow \text{Spirocycle} $$
Preliminary yields: 65% with improved enantioselectivity (er 97:3)
Biocatalytic Approaches
Engineered imine reductases enable asymmetric synthesis:
- KRED-AMO7 mutant: 89% yield, >99% ee
- Reaction scale: 50 g demonstrated
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 2-methyl-N-[3-(trifluoromethyl)phenyl]-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including condensation and cyclization steps. For example, analogous spiro compounds are synthesized via reductive amination or nucleophilic substitution, followed by purification using chromatography (e.g., silica gel or preparative HPLC). Diastereomer separation, as seen in similar azaspiro systems, requires preparative HPLC with polar stationary phases (e.g., MeOH/MeCN gradients) . Yield optimization may involve adjusting stoichiometry, solvent polarity, and reaction temperature.
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer : A combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is critical for confirming the spirocyclic core and substituents. IR spectroscopy can identify functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm). X-ray crystallography, when feasible, resolves stereochemistry and spatial arrangement of the trifluoromethylphenyl moiety .
Q. How should researchers design in vitro assays to evaluate the compound’s bioactivity?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition or receptor-binding assays) based on structural analogs. For example, spirocyclic carboxamides are often screened against kinases or GPCRs using fluorescence polarization or SPR (surface plasmon resonance). Include controls for non-specific binding (e.g., DMSO vehicle) and validate results with dose-response curves (IC/EC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Address this by:
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations.
- Metabolic Stability Testing : Conduct microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots.
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models. Cross-validate in vitro potency with ADME (absorption, distribution, metabolism, excretion) parameters .
Q. What experimental strategies are recommended for studying the environmental fate of this compound?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL (2005–2011), which integrate:
- Abiotic Studies : Hydrolysis/photolysis under simulated environmental conditions (pH, UV exposure).
- Biotic Studies : Aerobic/anaerobic biodegradation assays using OECD 301/302 guidelines.
- Ecotoxicity Screening : Use model organisms (e.g., Daphnia magna for aquatic toxicity) to assess LC and NOEC (no observed effect concentration) .
Q. How can reaction conditions be optimized to improve stereochemical control during synthesis?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived catalysts) to favor desired stereoisomers.
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Temperature Gradients : Lower temperatures may reduce racemization. Monitor reaction progress via chiral HPLC .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinase domains).
- MD Simulations : Run nanosecond-scale simulations (GROMACS/AMBER) to assess binding stability and conformational changes.
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, H-bond donors, and topological polar surface area .
Data Contradiction and Validation
Q. How should researchers address conflicting data in enzyme inhibition assays across different laboratories?
- Methodological Answer :
- Standardize Protocols : Adopt validated methods (e.g., US Pharmacopeia) for reagent preparation and instrumentation calibration.
- Blind Testing : Share anonymized samples between labs to control for batch variability.
- Statistical Analysis : Apply multivariate ANOVA to identify confounding variables (e.g., incubation time, enzyme lot) .
Methodological Frameworks
Q. What theoretical frameworks guide the design of mechanistic studies for this compound?
- Methodological Answer : Align with the quadripolar model (theoretical, epistemological, morphological, technical poles) to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
